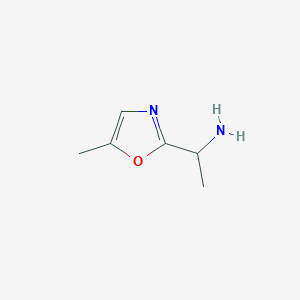

![molecular formula C10H13ClFNO B3199934 3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol CAS No. 1017209-82-3](/img/structure/B3199934.png)

3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol

Descripción general

Descripción

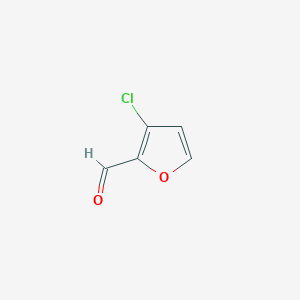

“3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol” is a chemical compound with the molecular formula C10H13ClFNO. It has a molecular weight of 217.67 . This compound is used for research purposes .

Molecular Structure Analysis

The molecular structure of “3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol” consists of a propanol backbone with an amino group at the third carbon and a 2-chloro-6-fluorophenylmethyl group at the second carbon .Aplicaciones Científicas De Investigación

Synthesis of Chromans

- 3-(o-Fluorophenyl)propan-1-ol, a related compound to 3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol, is used in the synthesis of chromans either through chromium tricarbonyl complexes or by the action of the (η6-benzene)(η5-ethyltetramethylcyclopentadienyl)rhodium(III) cation (Houghton, Voyle, & Price, 1980).

Antimalarial Activity

- Compounds derived from substituted 1-phenyl-2-propanones, which are structurally similar to 3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol, have been found effective in antimalarial activity against resistant strains of parasite, exhibiting potential for clinical trials (Werbel et al., 1986).

Src Kinase Inhibitory and Anticancer Activities

- A series of 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives, which include structural analogs of 3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol, have been synthesized and evaluated as Src kinase inhibitors, showing anticancer activity on human breast carcinoma cells (Sharma et al., 2010).

Synthesis of Biologically Active Anticancer Drugs

- 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid, a compound synthesized from a related structure, is an important intermediate in the synthesis of many biologically active anticancer drugs (Zhang et al., 2019).

Preparation of Chiral Adducts

- A chiral amino alcohol-based ligand, similar in structure to 3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol, has been used in the asymmetric alkynylation of chloral, leading to the synthesis of chiral trichloromethyl propargyl alcohols, important in pharmaceutical applications (Jiang & Si, 2004).

Development of Fluorescent Sensors for Metal Ions

- Compounds structurally related to 3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol have been used in designing fluorescent sensors for the selective recognition of metal ions like aluminum, with applications in bacterial cell imaging and logic gate applications (Yadav & Singh, 2018).

Inhibition of Carbon Steel Corrosion

- Tertiary amines synthesized from 1,3-di-amino-propan-2-ol, a compound similar to 3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol, have shown effectiveness as inhibitors for the corrosion of carbon steel, indicating potential applications in materials science and engineering (Gao, Liang, & Wang, 2007).

Antimicrobial Agents

- Derivatives of 3-amino-2-(4-bromo phenyl) propan-1-ol, structurally akin to 3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol, have been synthesized and evaluated for antimicrobial activity, demonstrating potential as antimicrobial agents (Doraswamy & Ramana, 2013).

Mecanismo De Acción

Target of Action

The primary targets of 3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of 3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol’s action are currently unknown. More research is needed to understand these effects and their implications .

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action .

Propiedades

IUPAC Name |

2-(aminomethyl)-3-(2-chloro-6-fluorophenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClFNO/c11-9-2-1-3-10(12)8(9)4-7(5-13)6-14/h1-3,7,14H,4-6,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMSWKLRKGQECQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CC(CN)CO)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(4-Chlorophenyl)morpholin-2-yl]methanamine](/img/structure/B3199851.png)

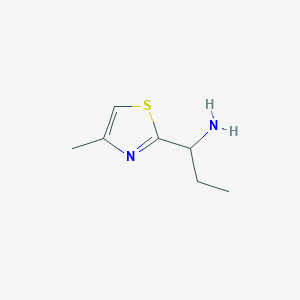

![1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine](/img/structure/B3199861.png)

![[5-(4-Methylphenyl)-1,3-oxazol-2-yl]methanamine](/img/structure/B3199882.png)

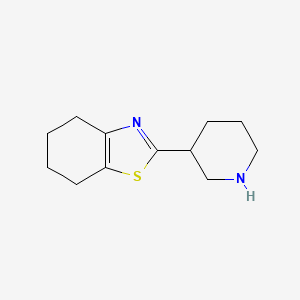

![3-[4-(Propan-2-yl)-1,3-thiazol-2-yl]piperidine](/img/structure/B3199895.png)

![N-{[5-(2-amino-5-methyl-1,3-thiazol-4-yl)thiophen-2-yl]methyl}acetamide](/img/structure/B3199917.png)

![3-[(1,3-Thiazol-2-yl)methyl]piperidine](/img/structure/B3199945.png)

![{4-[(2-Methylphenyl)methyl]morpholin-2-yl}methanamine](/img/structure/B3199961.png)